molecular formula C12H21F3N2O2 B2410423 tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate CAS No. 2126161-05-3

tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate

Cat. No.: B2410423
CAS No.: 2126161-05-3
M. Wt: 282.307
InChI Key: JCOBGBDCKWNVNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate” is a chemical compound with the CAS Number: 2126161-05-3 . It has a molecular weight of 282.31 . It is a versatile material used in scientific research due to its unique properties and potential for synthesis of novel compounds.


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21F3N2O2/c1-11(2,3)19-10(18)16-7-6-9(12(13,14)15)17-8-4-5-8/h8-9,17H,4-7H2,1-3H3,(H,16,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal .

Scientific Research Applications

  • Enantioselective Synthesis of Carbocyclic Analogues :

    • The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate has been identified as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its structure confirms the relative substitution of the cyclopentane ring in this intermediate, similar to that in β-2-deoxyribosylamine (Ober et al., 2004).
  • Reactivity with Atmospheric Carbon Dioxide :

    • N-tert-Butyl-1,2-diaminoethane, a compound with structural similarity, was shown to react rapidly with atmospheric carbon dioxide, generating the zwitterionic ammonium carbamate salt. This indicates potential reactivity of similar compounds with atmospheric CO2 (Evans et al., 2019).
  • Curtius Rearrangement in Synthesis :

    • The reaction involving a carboxylic acid, di-tert-butyl dicarbonate, and sodium azide forms an acyl azide intermediate, which undergoes a Curtius rearrangement. This process involves compounds structurally related to tert-butyl carbamates, indicating potential applications in the synthesis of protected amino acids (Lebel & Leogane, 2005).
  • Photoredox-Catalyzed Cascade Reactions :

    • A photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate has been reported. This establishes a new cascade pathway for assembling a range of 3-aminochromones under mild conditions, showcasing the versatility of tert-butyl carbamate derivatives in photoredox-catalyzed reactions (Wang et al., 2022).
  • Kulinkovich–Szymoniak Cyclopropanation :

    • The synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, involves a modified Kulinkovich–Szymoniak cyclopropanation. This highlights the importance of tert-butyl carbamate intermediates in complex synthesis processes (Li et al., 2012).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H318, H335 . These codes correspond to specific hazards: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)16-7-6-9(12(13,14)15)17-8-4-5-8/h8-9,17H,4-7H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOBGBDCKWNVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(F)(F)F)NC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.